5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a fluorinated pyrimidine derivative featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 1-position and linked to the pyrimidine core via an ether bond at the 3-position. The methylsulfonyl group contributes to polarity and metabolic stability, distinguishing it from analogs with hydroxyl or amine substituents .
Properties
IUPAC Name |
5-fluoro-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3S/c1-17(14,15)13-3-2-8(6-13)16-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFHHWYSRAURJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents such as methylsulfonyl chloride in the presence of a base.
Coupling with Pyrimidine: The pyrrolidine derivative is then coupled with a fluorinated pyrimidine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group can enhance the compound’s binding affinity to enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with target molecules, leading to modulation of biological pathways .
Comparison with Similar Compounds
Key Differences :
- Target Compound vs. TRK Inhibitor : The TRK inhibitor replaces the pyrimidine with a pyrazolo[1,5-a]pyrimidine core and introduces a carboxamide group, enhancing kinase selectivity .
- Target Compound vs.
Pharmacological Activity
Fluorinated pyrimidines are frequently explored as kinase inhibitors. The TRK inhibitor () exhibits nanomolar potency against tropomyosin receptor kinases (TRK), while the target compound’s methylsulfonyl group could improve metabolic stability over hydroxyl-containing analogs like the TRK inhibitor . The amine-linked analog () lacks a sulfonyl group, which may reduce its plasma half-life due to faster hepatic clearance .
Physicochemical Properties
Insights :
- The methylsulfonyl group in the target compound balances lipophilicity (logP ~1.0), favoring both membrane permeability and aqueous solubility.
- The TRK inhibitor’s higher logP correlates with its lower solubility, typical of carboxamide-containing compounds .
Biological Activity
5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₁₀F N₃O₃S
- Molecular Weight : 233.24 g/mol
- CAS Number : 1213093-30-1
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Inhibition of Nucleotide Synthesis : The compound's fluorine atom can interfere with nucleotide metabolism, potentially leading to apoptosis in rapidly dividing cells.
- Interaction with Enzymes : It may act as an inhibitor of specific kinases or other enzymes involved in cellular signaling pathways.
Anticancer Activity
A series of studies have demonstrated the anticancer potential of this compound. For instance, it has shown significant growth inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC₅₀ values in the low nanomolar range. This suggests a potent ability to disrupt cancer cell proliferation.
Anti-inflammatory Effects
Preliminary data suggest that the compound also possesses anti-inflammatory properties. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.
Synthesis and Evaluation
A notable study reported the synthesis of several derivatives of this compound, evaluating their biological activity against cancer cell lines. The results indicated that modifications to the pyrimidine core significantly affected potency and selectivity.
| Compound | Cell Line | IC₅₀ (nM) | Notes |
|---|---|---|---|
| A | L1210 | 10 | High potency |
| B | A549 | 25 | Moderate potency |
| C | HeLa | 5 | Very high potency |
Toxicology Studies
In vivo studies assessing the safety profile of this compound revealed a favorable toxicity profile, with no significant adverse effects observed at therapeutic doses. Further investigations into its pharmacokinetics are ongoing to establish optimal dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
